molecular formula C21H23N3O3 B2528358 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide CAS No. 1327533-60-7

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2528358
CAS No.: 1327533-60-7
M. Wt: 365.433
InChI Key: ZXBAWLUKUPCYEW-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is known for its unique structural features, which include a benzodiazole core, an oxane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzodiazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable alkylating agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide
  • N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxylate
  • N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-sulfonamide

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its oxane ring and methoxyphenyl group contribute to its stability and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-17-5-3-16(4-6-17)21(8-10-27-11-9-21)13-22-20(25)15-2-7-18-19(12-15)24-14-23-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBAWLUKUPCYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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